3-Bromo-4-chlorothioanisole
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Overview
Description
3-Bromo-4-chlorothioanisole: is an organosulfur compound with the molecular formula C7H6BrClS and a molecular weight of 237.54 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various bioactive molecules
Mode of Action
Bromomethyl sulfides, a class of compounds to which it belongs, have been used in the bromomethylation of thiols . This process involves the addition of a bromomethyl group to a thiol, resulting in a bromomethyl sulfide. The bromomethyl group in these compounds offers superior electrophilicity, making them useful in various synthetic applications .
Biochemical Pathways
Bromomethyl sulfides have been used in the generation of valuable synthetic intermediates . These intermediates can participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
Bromomethyl sulfides have been used in the synthesis of various bioactive compounds . The effects of these compounds can vary widely depending on their structure and the biological context in which they are used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorothioanisole can be achieved through several methods. One common approach involves the bromomethylation of thiols. This method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to minimize the generation of toxic byproducts . Another method involves the use of dibromomethane in basic media, which results in the formation of bromomethylated thiol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorothioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-chlorothioanisole is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may have pharmaceutical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products.
Comparison with Similar Compounds
Comparison: this compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical properties compared to similar compounds that may have different halogen substitutions. The presence of the methylsulfane group further enhances its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-bromo-1-chloro-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNARAGZDLPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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